

Application Notes and Protocols: Roxadustat Treatment for Primary Human Myotube Culture

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Compound of Interest

Compound Name: Roxadustat

Cat. No.: B1679584

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Introduction

Roxadustat (FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF- α), targeting it for proteasomal degradation.[2][3] By inhibiting PHDs, **Roxadustat** mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1 α . [1][4] Stabilized HIF-1 α translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia-responsive elements (HREs) in the DNA, thereby activating the transcription of a wide array of target genes.[2][4]

In primary human myotube cultures, **Roxadustat** treatment has been demonstrated to activate the HIF pathway, leading to metabolic reprogramming.[5][6] This includes an increase in the expression of genes involved in glucose metabolism, enhanced glycolysis, and a reduction in mitochondrial oxygen consumption.[5][6][7] These effects highlight the potential of **Roxadustat** as a tool to study metabolic pathways in skeletal muscle and as a potential therapeutic agent for metabolic diseases.

These application notes provide a detailed protocol for the treatment of primary human myotube cultures with **Roxadustat**, including cell culture and differentiation, treatment procedures, and methods for assessing the biological response.

Data Presentation

Table 1: Summary of Quantitative Data for **Roxadustat** Treatment of Primary Human Myotubes

Parameter	Value	Source
Cell Type	Primary Human Skeletal Muscle Myoblasts (HSMM)	[8][9]
Seeding Density for Differentiation	20,000 cells/cm ²	[9]
Differentiation Medium	DMEM/F12 supplemented with 2% Horse Serum	[8][10]
Duration of Differentiation	5-7 days	[10]
Roxadustat Concentration	10 µmol/L	[5][11]
Treatment Duration	6, 24, or 48 hours	[5]
Vehicle Control	0.1% DMSO	[5]
Expected Outcomes		
- Nuclear HIF-1α Stabilization	Detected as early as 6 hours, sustained up to 48 hours	[5]
- Increased HIF Target Gene mRNA Expression (e.g., GLUT1, HK2, MCT4, LDHA, PDK1, GBE1)	Prominently observed at 24 hours	[5][6]
- Increased Glycolytic Rate	1.4 to 1.7-fold increase	[5][6]
- Reduced Basal Mitochondrial Respiration	Significant reduction	[5][6]
- Enhanced Insulin-Stimulated Glucose Uptake	~1.4-fold increase in myotubes from donors with normal glucose tolerance	[5][6]
- Enhanced Insulin-Stimulated Glycogen Synthesis	Observed in myotubes from donors with type 2 diabetes	[5][6]

Experimental Protocols

Culture and Differentiation of Primary Human Myoblasts

This protocol is adapted from established methods for the culture and differentiation of primary human skeletal muscle myoblasts (HSMM).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Primary Human Skeletal Muscle Myoblasts (HSMM)
- Myoblast Growth Medium (e.g., SkGM™-2 BulletKit™)
- Differentiation Medium: DMEM/F12 supplemented with 2% horse serum and 1% penicillin-streptomycin
- Tissue culture flasks and multi-well plates
- Trypsin/EDTA solution
- Phosphate-Buffered Saline (PBS)

Procedure:

- Expansion of Myoblasts:
 - Thaw cryopreserved HSMM according to the supplier's instructions.
 - Culture the myoblasts in growth medium in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
 - Change the growth medium every 2-3 days.
 - When the cells reach 70-80% confluency, passage them using trypsin/EDTA. Do not allow the cells to become fully confluent during the expansion phase.
- Seeding for Differentiation:
 - Trypsinize the myoblasts and perform a cell count.

- Seed the myoblasts onto the desired multi-well plates at a density of 20,000 cells/cm².[\[9\]](#)
- Allow the cells to adhere and grow in the growth medium overnight.
- Induction of Differentiation:
 - Once the myoblasts are confluent (typically 2-3 days after seeding), aspirate the growth medium.
 - Wash the cells once with PBS.
 - Add the differentiation medium (DMEM/F12 with 2% horse serum).
 - Incubate the cells at 37°C and 5% CO₂ for 5-7 days to allow for the formation of multinucleated myotubes. Replace the differentiation medium every 2 days.[\[10\]](#)

Roxadustat Treatment Protocol

This protocol details the treatment of differentiated myotubes with **Roxadustat**.

Materials:

- Differentiated primary human myotubes (from Protocol 1)
- **Roxadustat** (FG-4592)
- Dimethyl sulfoxide (DMSO)
- Differentiation Medium

Procedure:

- Preparation of **Roxadustat** Stock Solution:
 - Dissolve **Roxadustat** in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
- Treatment of Myotubes:

- On the day of the experiment, dilute the **Roxadustat** stock solution in fresh differentiation medium to the final working concentration of 10 $\mu\text{mol/L}$.[\[5\]](#)[\[11\]](#)
- Prepare a vehicle control medium containing the same final concentration of DMSO (0.1%) as the **Roxadustat**-treated medium.[\[5\]](#)
- Aspirate the old medium from the differentiated myotubes.
- Add the **Roxadustat**-containing medium or the vehicle control medium to the respective wells.
- Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂.[\[5\]](#)

Assessment of Roxadustat Effects

Below are key experiments to quantify the biological effects of **Roxadustat** on myotubes.

a. Western Blot for HIF-1 α Stabilization:

- After treatment, wash the cells with ice-cold PBS.
- Perform nuclear and cytoplasmic fractionation using a commercially available kit.
- Determine the protein concentration of the nuclear extracts.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody against HIF-1 α .
- Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
- Normalize the HIF-1 α signal to a nuclear loading control (e.g., Lamin B1).

b. Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression:

- After treatment, lyse the cells and extract total RNA using a suitable kit.

- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qRT-PCR using primers for HIF target genes (e.g., SLC2A1 (GLUT1), HK2, SLC16A3 (MCT4), LDHA, PDK1, GBE1) and a housekeeping gene (e.g., GAPDH, ACTB).
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

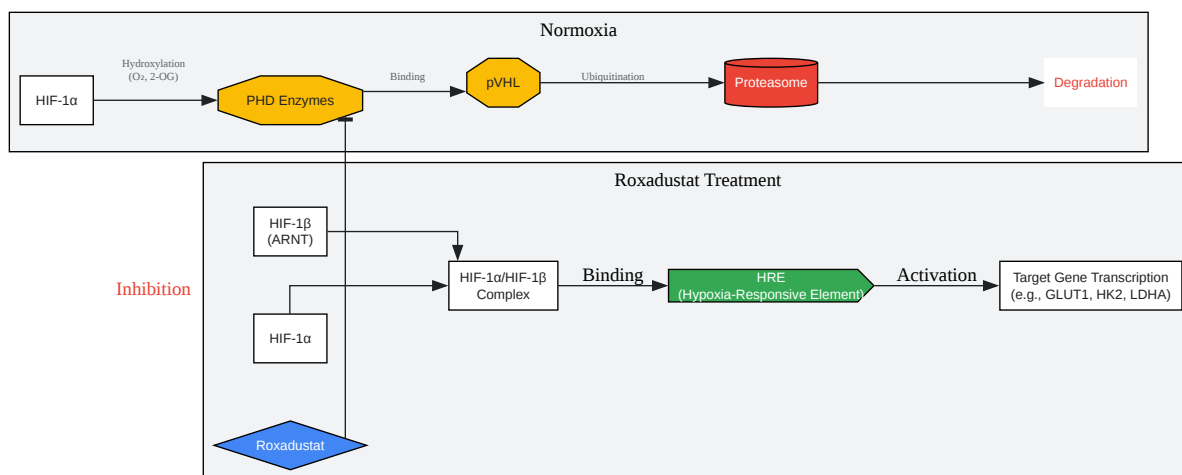
c. Glycolysis Rate Assay:

- Measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer or a similar instrument.
- After **Roxadustat** treatment, replace the medium with a low-buffered Seahorse XF assay medium.
- Follow the manufacturer's protocol for the glycolysis stress test to measure basal glycolysis and glycolytic capacity.

d. Mitochondrial Respiration Assay:

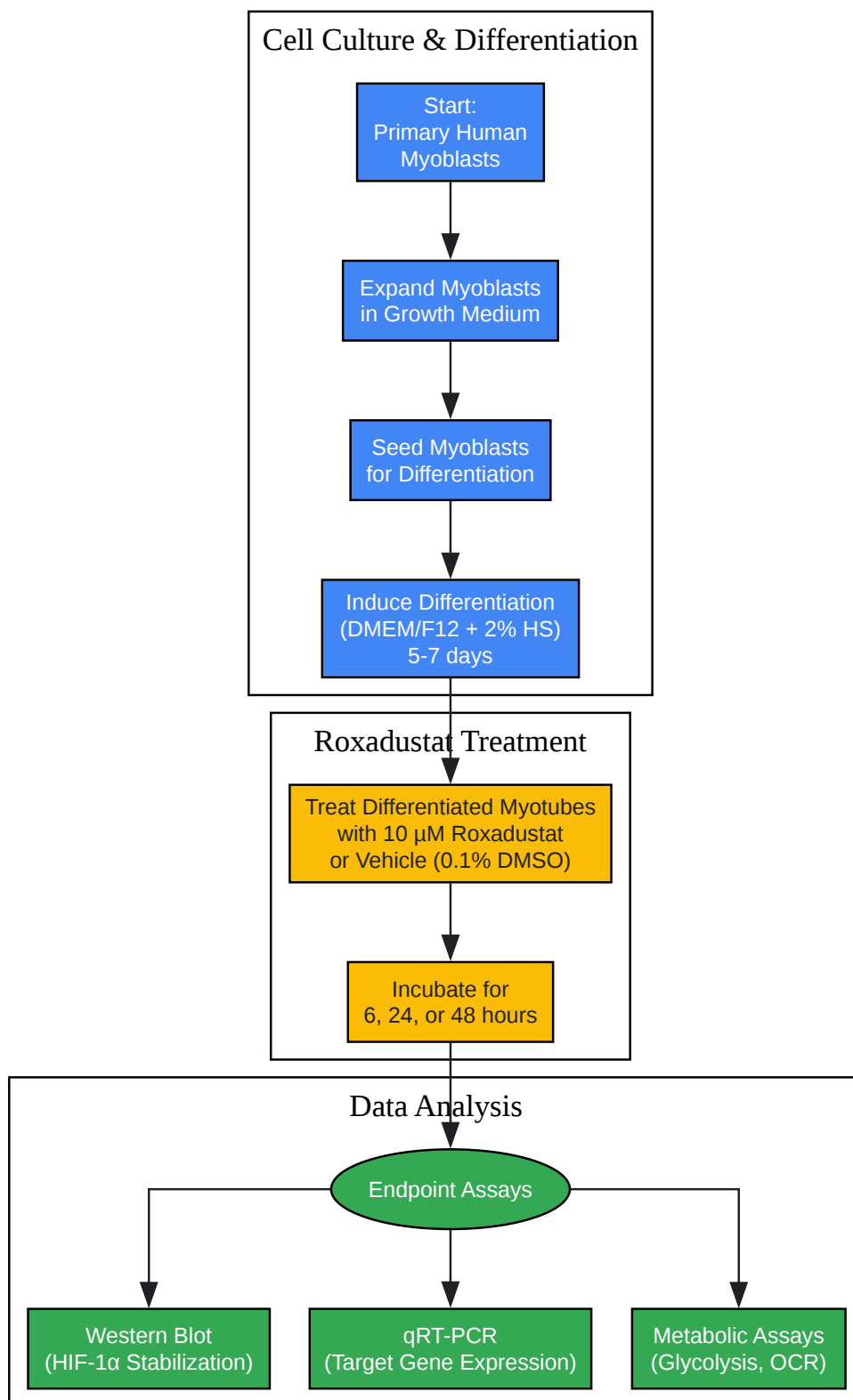
- Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
- After **Roxadustat** treatment, replace the medium with Seahorse XF assay medium.
- Perform a mito stress test according to the manufacturer's instructions to determine basal respiration, ATP-linked respiration, and maximal respiration.

Mandatory Visualizations



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Caption: **Roxadustat** inhibits PHD enzymes, stabilizing HIF-1α and activating target gene transcription.



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Caption: Workflow for **Roxadustat** treatment of primary human myotubes and subsequent analysis.

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